REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].Br[CH2:15][CH2:16][CH2:17]Br.[OH-].[K+]>CCOCC.CS(C)=O.C1OCCOCCOCCOCCOCCOC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1([C:12]#[N:13])[CH2:17][CH2:16][CH2:15]1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of water (330 ml)
|
Type
|
ADDITION
|
Details
|
Ether (330 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Hyflo Supercel filtration aid
|
Type
|
WASH
|
Details
|
The filter pad was washed well with ether
|
Type
|
CUSTOM
|
Details
|
the aqueous layer of the filtrate was separated
|
Type
|
ADDITION
|
Details
|
diluted with water (500 ml)
|
Type
|
WASH
|
Details
|
washed well with ether
|
Type
|
WASH
|
Details
|
washed with water (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacua
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethanol (100 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacua
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 392.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |